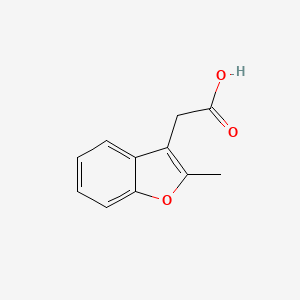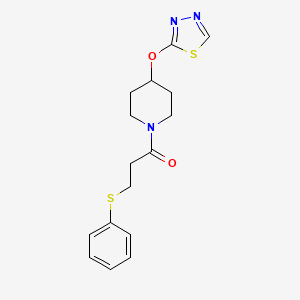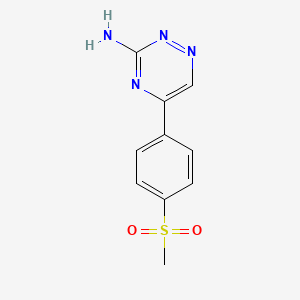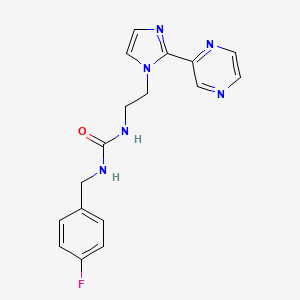![molecular formula C7H12Cl2N6O B2586479 1-[3-(2-Pyrazinyl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride hydrate CAS No. 1306739-23-0](/img/structure/B2586479.png)
1-[3-(2-Pyrazinyl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrazine ring, which is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazine is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazine ring, for instance, is a six-membered ring with two nitrogen atoms opposite each other .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazine and its derivatives are part of many natural and synthetic systems. Pyrazines are found in diverse foods ranging from roasted coffee and grilled meat, to peas .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including those containing the triazole-pyrazine scaffold, have demonstrated significant antimicrobial properties. Researchers have observed inhibition of bacterial and fungal growth, making these compounds promising candidates for novel antibiotics .
Anti-Inflammatory Effects
The pyrrolopyrazine scaffold has also shown anti-inflammatory activity. By modulating inflammatory pathways, compounds derived from this structure may contribute to the development of anti-inflammatory drugs .
Antiviral Potential
Studies suggest that certain pyrrolopyrazine derivatives exhibit antiviral activity. These compounds could be explored further as potential agents against viral infections .
Antioxidant Properties
The triazole-pyrazine scaffold may possess antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
Antitumor Activity
Researchers have investigated pyrrolopyrazine derivatives for their antitumor properties. These compounds may interfere with cancer cell growth and survival pathways, offering potential therapeutic avenues in oncology .
Kinase Inhibition
5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of pyrrolopyrazines, have shown activity as kinase inhibitors. Kinases play essential roles in cell signaling and regulation, making these compounds relevant for drug discovery in cancer and other diseases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6.2ClH.H2O/c8-3-6-11-7(13-12-6)5-4-9-1-2-10-5;;;/h1-2,4H,3,8H2,(H,11,12,13);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNUINVKLHMKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=N2)CN.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Pyrazinyl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide](/img/structure/B2586406.png)
![[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2586407.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586408.png)
![N-[2-(4-tert-butylphenoxy)ethyl]acetamide](/img/structure/B2586409.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2586411.png)
![2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2586413.png)

